

TAK-960: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TAK-960 monohydrochloride

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Potent PLK1 Inhibitor, TAK-960.

This technical guide provides a comprehensive overview of TAK-960, a novel and selective Polo-like kinase 1 (PLK1) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, mechanism of action, biological efficacy, and relevant experimental protocols.

Chemical Structure and Properties

TAK-960, with the IUPAC name 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][2]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide, is an orally bioavailable small molecule.[3][4] Its development was guided by structure-based drug design, leading to a potent and selective pyrimidodiazepinone inhibitor of PLK1.[4]

Below is a summary of its key chemical and physical properties:



Property	Value	Reference(s)	
IUPAC Name	4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b] [1][2]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide	,7,8,9- rimido[4,5-b] d)amino]-2- [3][5] -N-(1-	
Chemical Formula	C27H34F3N7O3	[1]	
Molecular Weight	561.60 g/mol	[1]	
CAS Number	1137868-52-0	[1]	
SMILES	O=C(NC1CCN(C)CC1)C2=CC (OC)=C(NC3=NC=C(N4C)C(N (C5CCCC5)CC(F) (F)C4=O)=N3)C=C2F	[1]	
Appearance	White to light yellow solid	[1]	
Solubility	Soluble in DMSO	Soluble in DMSO	
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[1]	

Mechanism of Action and Signaling Pathway

TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that plays a crucial role in regulating multiple stages of mitosis.[3][6] PLK1 is frequently overexpressed in various human cancers, making it an attractive therapeutic target. [3] TAK-960 acts as an ATP-competitive inhibitor of PLK1.[2]

The inhibition of PLK1 by TAK-960 leads to a cascade of cellular events, primarily characterized by:

Foundational & Exploratory

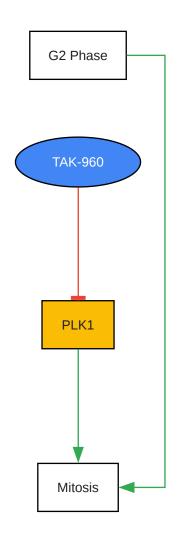


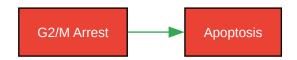


- G2/M Phase Cell Cycle Arrest: Treatment with TAK-960 causes a concentration-dependent accumulation of cells in the G2/M phase of the cell cycle.[5][6]
- Aberrant Mitosis: The inhibition of PLK1 disrupts normal mitotic processes, leading to the formation of aberrant mitotic spindles and morphology.[3][7]
- Induction of Apoptosis: Following mitotic arrest, TAK-960 induces apoptosis in various tumor cells.[6]
- Increased Phosphorylation of Histone H3 (pHH3): An increase in pHH3 is a pharmacodynamic marker of PLK1 inhibition and correlates with the antitumor activity of TAK-960.[3][5]

The following diagram illustrates the signaling pathway affected by TAK-960:







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TAK-960 inhibits PLK1, leading to G2/M arrest and apoptosis.

Biological Activity and Quantitative Data

TAK-960 demonstrates potent inhibitory activity against PLK1 and, to a lesser extent, other Polo-like kinases. It effectively inhibits the proliferation of a broad range of cancer cell lines.

Kinase Inhibitory Activity



Kinase	IC50 (nM)	Reference(s)
PLK1	0.8	[1]
PLK2	16.9	[1]
PLK3	50.2	[1]

Anti-proliferative Activity in Cancer Cell Lines

TAK-960 inhibits the proliferation of multiple human cancer cell lines with mean EC50 values typically ranging from 8.4 to 46.9 nM.[3] Notably, its efficacy appears to be independent of the TP53 or KRAS mutation status and MDR1 expression in the tested cell lines.[3] In contrast, it does not significantly affect the viability of non-dividing normal cells (EC50 > 1000 nM).[3]

Cell Line	Cancer Type	EC50 (nM)	Reference(s)
HT-29	Colorectal Cancer	8.4	[5]
HCT116	Colorectal Cancer	9.1	[5]
A549	Lung Cancer	13.9	[5]
PC-3	Prostate Cancer	15.3	[5]
BT474	Breast Cancer	18.5	[5]
K562	Leukemia	20.4	[5]
A2780	Ovarian Cancer	22.3	[5]
NCI-H1299	Lung Cancer	23.5	[5]
NCI-H1975	Lung Cancer	30.6	[5]
MV4-11	Leukemia	46.9	[5]

Experimental Protocols

Detailed methodologies for key experiments involving TAK-960 are outlined below.

Biochemical Kinase Inhibition Assay (TR-FRET)



This assay measures the ATP-dependent phosphorylation of a biotinylated substrate peptide. [8]

- Reagents: TAK-960, PLK1 enzyme, biotinylated substrate peptide (e.g., corresponding to residues 2470-2488 of mTOR), ATP.
- Procedure: a. Incubate varying concentrations of TAK-960 with the PLK1 enzyme. b. Initiate
 the kinase reaction by adding the biotinylated substrate peptide and ATP. c. Stop the reaction
 and detect the phosphorylated product using Time-Resolved Fluorescence Resonance
 Energy Transfer (TR-FRET) technology. d. Calculate IC50 values from the resulting doseresponse curves.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5][8]

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000 to 30,000 cells per well and incubate for 24 hours.[5]
- Treatment: Treat the cells with serial dilutions of TAK-960 (e.g., 2-1000 nM) for 72 hours.[5]
- Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
- Data Analysis: Measure luminescence using a microplate reader and calculate EC50 values using appropriate software (e.g., GraphPad Prism).[5]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.[5]

- Cell Treatment: Culture cells (e.g., HT-29) and treat with various concentrations of TAK-960 for 48 hours.[5]
- Cell Harvesting and Fixation: Harvest cells by trypsinization and fix them in 70% ethanol at 4°C.[5]



- Staining: Treat the cells with RNase and stain the cellular DNA with propidium iodide.[5]
- Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer (e.g., FACSCalibur™ System).[5]
- Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

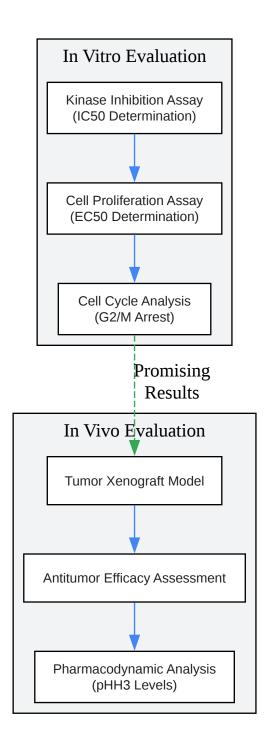
In Vivo Tumor Xenograft Studies

These studies assess the antitumor efficacy of TAK-960 in animal models.[1][5]

- Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing human tumor xenografts (e.g., HCT116, PC-3, BT474).[1]
- Drug Administration: Administer TAK-960 orally, typically once daily for a specified period (e.g., 2 weeks). A common dosage is 10 mg/kg.[1]
- Tumor Growth Measurement: Monitor tumor volume regularly throughout the study.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure biomarkers such as pHH3 levels to confirm target engagement.[5]
- Data Analysis: Compare the tumor growth in TAK-960-treated animals to a vehicle-treated control group to determine antitumor efficacy.

The following diagram illustrates a typical experimental workflow for evaluating TAK-960:





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A typical workflow for the preclinical evaluation of TAK-960.

Conclusion

TAK-960 is a potent and selective, orally bioavailable PLK1 inhibitor with significant preclinical antitumor activity across a range of cancer models. Its well-defined mechanism of action,



involving the induction of G2/M cell cycle arrest and apoptosis, makes it a valuable tool for cancer research and a potential candidate for further clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of TAK-960. While a Phase I clinical trial for advanced nonhematologic malignancies was initiated, it was terminated early due to a lack of efficacy, and further development has been halted.[9] Nevertheless, the compound remains a significant tool for preclinical research into PLK1 inhibition.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broadspectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [TAK-960: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8791217#tak-960-chemical-structure-and-properties]

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